molecular formula C17H19N5O4 B4333934 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4333934
M. Wt: 357.4 g/mol
InChI Key: OQJNLJHHASTBHJ-UHFFFAOYSA-N
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Description

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications. This compound has shown a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Properties

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-3-25-15-9-12(6-7-14(15)24-2)17-19-21-22(20-17)11-16(23)18-10-13-5-4-8-26-13/h4-9H,3,10-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJNLJHHASTBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-furylmethylamine and acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential anti-cancer properties, showing effectiveness against various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The exact mechanism of action of 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is not fully understood. it is believed to exert its effects through the following mechanisms:

    Inducing Apoptosis: The compound induces programmed cell death in cancer cells.

    Inhibiting Enzymes and Signaling Pathways: It inhibits the activity of certain enzymes and signaling pathways involved in cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide
  • 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

Uniqueness

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its wide range of biological activities. Its tetrazole ring and furan ring provide a unique structural framework that distinguishes it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

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